molecular formula C12H17N3O6 B1677910 Nagstatin CAS No. 126844-81-3

Nagstatin

Cat. No.: B1677910
CAS No.: 126844-81-3
M. Wt: 299.28 g/mol
InChI Key: OBMORLCFLUTVPI-UHFFFAOYSA-N
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Description

Nagstatin is a complex heterocyclic compound. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its significant biological and pharmacological activities. These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridin-3-yl-acetic acids typically involve similar multicomponent reactions. the scalability of these methods requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-acetic acid derivatives have a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-acetic acid derivatives involves interaction with specific molecular targets. For example, some derivatives act as γ-aminobutyric acid (GABA) receptor modulators, which can induce sedative and anxiolytic effects . The pathways involved often include modulation of neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a common imidazo[1,2-a]pyridine core but differ in their substitution patterns, which influence their biological activities.

Uniqueness

Imidazo[1,2-a]pyridine-3-acetic acid, 8-(acetylamino)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)- is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

126844-81-3

Molecular Formula

C12H17N3O6

Molecular Weight

299.28 g/mol

IUPAC Name

2-[8-acetamido-6,7-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C12H17N3O6/c1-5(17)14-9-11(21)10(20)7(4-16)15-6(2-8(18)19)3-13-12(9)15/h3,7,9-11,16,20-21H,2,4H2,1H3,(H,14,17)(H,18,19)

InChI Key

OBMORLCFLUTVPI-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(N2C1=NC=C2CC(=O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(N2C1=NC=C2CC(=O)O)CO)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nagstatin;  Nagstatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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